(1R,2R)-Calhex 231 hydrochloride

CaSR Stereochemistry Negative Allosteric Modulator

Validating target specificity in CaSR research requires a matched inactive control. Generic controls cannot account for off-target scaffold effects. (1R,2R)-Calhex 231 hydrochloride is the stereochemically defined, inactive enantiomer specifically marketed as the essential negative control for Calhex 231 studies. - Validated as inactive at CaSR, confirming on-target pharmacological effects. - Structurally identical control isolates CaSR-mediated mechanisms from non-specific activity. - Mandatory for robust experimental design in fibrosis, cancer, and cardiovascular research.

Molecular Formula C25H28Cl2N2O
Molecular Weight 443.4 g/mol
Cat. No. B10861012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-Calhex 231 hydrochloride
Molecular FormulaC25H28Cl2N2O
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl.Cl
InChIInChI=1S/C25H27ClN2O.ClH/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19;/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29);1H/t17-,23-,24-;/m1./s1
InChIKeyKZPHZSFSFANQIS-ZGBUJFISSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2R)-Calhex 231 HCl as CaSR Negative Control


(1R,2R)-Calhex 231 hydrochloride is the stereochemically defined, inactive enantiomer of Calhex 231 hydrochloride, a potent negative allosteric modulator (NAM) of the calcium-sensing receptor (CaSR) [1]. As the parent compound (the active (1S,2S)-enantiomer) blocks CaSR activation with an IC50 of 0.39 μM in HEK293 cells, this (1R,2R) isomer is specifically marketed and validated as an essential experimental control compound, lacking significant CaSR antagonism [2]. This designation is critical for scientific rigor, as it allows researchers to confirm that observed pharmacological effects are due to specific, on-target CaSR modulation rather than off-target or non-specific activities of the molecule .

Irreplaceability of (1R,2R)-Calhex 231 HCl as Control


In pharmacological research, particularly with allosteric modulators like CaSR antagonists, the use of a structurally identical but biologically inert stereoisomer is non-negotiable for establishing target specificity [1]. Generic substitution with the active Calhex 231 hydrochloride (CAS 2387505-78-2) or another calcilytic like NPS-2143 would induce the very on-target effect being studied, thus completely invalidating the purpose of a negative control. Conversely, a simple vehicle control (e.g., DMSO) cannot account for potential off-target interactions of the chemical scaffold itself [2]. (1R,2R)-Calhex 231 hydrochloride provides a unique, stereochemistry-matched control that isolates the CaSR-mediated mechanism, a requirement explicitly outlined in the development and validation of the Calhex 231 chemotype [3]. Its use is therefore mandatory for robust experimental design and reproducible data in CaSR-related studies.

(1R,2R)-Calhex 231 HCl: Key Quantitative Evidence


CaSR Functional Inactivity vs. Active (1S,2S) Enantiomer

The (1R,2R) enantiomer of Calhex 231 is defined by its lack of functional activity at the CaSR, in direct contrast to the active (1S,2S) enantiomer. The active parent compound potently blocks Ca2+-induced [3H]inositol phosphate accumulation in HEK293 cells expressing the human wild-type CaSR, with a reported IC50 of 0.39 μM . The (1R,2R) isomer is the inactive control for this activity. This is a critical stereochemistry-dependent differentiation, as the (1R,2R) isomer is specifically used to control for non-CaSR-mediated effects of the active drug .

CaSR Stereochemistry Negative Allosteric Modulator Inositol Phosphate Assay

Cell Proliferation Inhibition: Active vs. Inactive Enantiomer

In functional cellular assays, the active Calhex 231 enantiomer demonstrates concentration-dependent anti-proliferative effects, while the (1R,2R) isomer serves as the inactive baseline. In human hepatic stellate LX-2 cells, the active Calhex 231 inhibits proliferation with an IC50 of 9.5 μM [1]. Similarly, in human prostate cancer PC-3 cells, active Calhex 231 inhibits proliferation with an IC50 of 10.3 μM [2]. The (1R,2R) isomer is expected to show no such inhibition, confirming that the anti-proliferative effects are mediated by on-target CaSR antagonism.

Cell Proliferation Cancer Hepatic Stellate Cells Prostate Cancer

Purity and Stereochemistry: Control Standard

The (1R,2R)-Calhex 231 hydrochloride is chemically identical to the active compound (C25H28Cl2N2O, MW 443.41) but possesses a defined, opposite stereochemistry at two chiral centers . This contrasts with the active (1S,2S)-enantiomer (CAS 2387505-78-2). Commercial suppliers report a high level of purity for this control compound, often ≥98% as determined by HPLC, ensuring its suitability as a reliable experimental control free from contamination by the active enantiomer .

Analytical Chemistry Quality Control Stereochemistry HPLC

(1R,2R)-Calhex 231 HCl: Key Research Applications


CaSR-Dependent Anti-Fibrosis in Cardiac Fibroblasts

When studying the ability of Calhex 231 to alleviate high glucose-induced myocardial fibrosis, as demonstrated in neonatal rat cardiac fibroblasts, the (1R,2R)-Calhex 231 hydrochloride is an indispensable control [1]. Using this inactive isomer confirms that the observed down-regulation of fibrotic markers (e.g., α-SMA, Col-I/III) and the inhibition of the TGF-β1/Smad pathway are due to specific CaSR antagonism rather than off-target effects of the Calhex 231 molecule. This ensures the validity of the proposed mechanism of action.

CaSR On-Target Activity in DCM In Vivo

In vivo studies where Calhex 231 (4.07 mg/kg, i.p.) improves diabetic myocardial fibrosis in T1D rat models require the use of the (1R,2R) isomer as a control group [1]. This allows researchers to dissect the CaSR-mediated therapeutic benefit from any potential non-specific effects of the compound in a complex biological system. Inclusion of this control strengthens the evidence that CaSR inhibition is a viable therapeutic strategy for DCM.

CaSR-Specific Effects on Proliferation and Migration

In cancer research, where Calhex 231 inhibits proliferation and migration in prostate cancer PC-3 cells (IC50 = 10.3 μM) and hepatic stellate LX-2 cells (IC50 = 9.5 μM), the (1R,2R) isomer is the definitive negative control [2] [3]. Using this control is essential to demonstrate that the observed anti-proliferative and anti-migratory effects are a direct consequence of CaSR blockade, and not a result of general cytotoxicity or other non-specific interactions, thereby validating CaSR as a potential therapeutic target.

Off-Target VGCC Activity Control

Since both Calhex-231 and another calcilytic, NPS 2143, have been shown to directly inhibit VGCC currents in smooth muscle cells, it is critical to differentiate between CaSR-mediated and VGCC-mediated effects in vascular reactivity studies [4]. The (1R,2R)-Calhex 231 isomer, being inactive at CaSR but potentially retaining off-target VGCC activity, serves as a crucial tool to control for these CaSR-independent mechanisms. This allows for a more precise interpretation of the compound's complex pharmacology.

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